molecular formula C18H26N6O B6138599 N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide

N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No. B6138599
M. Wt: 342.4 g/mol
InChI Key: JNMATFYYBBPYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide, also known as MT-2, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in research. MT-2 is a melanocortin receptor agonist, which means it binds to and activates melanocortin receptors in the body. In

Mechanism of Action

N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide binds to and activates melanocortin receptors, which are expressed on a variety of cells in the body, including neurons, immune cells, and adipocytes. Activation of melanocortin receptors leads to a variety of downstream signaling events, including the activation of protein kinase A (PKA) and the inhibition of cAMP phosphodiesterase. These signaling events ultimately lead to the biological effects of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide.
Biochemical and Physiological Effects:
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase energy expenditure, reduce food intake, and improve glucose tolerance. N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide has also been shown to have anti-inflammatory and anti-oxidant effects, which may make it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide for lab experiments is its high purity and specificity. N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide can be synthesized to a high degree of purity and can be characterized using a variety of analytical techniques. However, one limitation of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide. One area of research is the development of more potent and selective melanocortin receptor agonists. Another area of research is the investigation of the potential therapeutic applications of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide in the treatment of metabolic disorders and other diseases. Additionally, more research is needed to fully understand the mechanism of action of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide and its downstream signaling events.

Synthesis Methods

The synthesis of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide involves several steps, including solid-phase peptide synthesis, purification, and characterization. The solid-phase peptide synthesis involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form the peptide chain. The peptide is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC). The purified peptide is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide has been studied extensively for its potential applications in research. It has been shown to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and neuroprotective effects. N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.

properties

IUPAC Name

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-22(18(25)10-13-24-15-19-20-21-24)17-8-5-11-23(14-17)12-9-16-6-3-2-4-7-16/h2-4,6-7,15,17H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMATFYYBBPYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.